Methyl 2-(benzo[d]isoxazol-5-yl)acetate

BET bromodomain inhibition Prostate cancer Structure-activity relationship

Differently substituted regioisomers are not interchangeable. Methyl 2-(benzo[d]isoxazol-5-yl)acetate (CAS 1956328-13-4) is the 5-substituted regioisomer essential for maintaining productive BRD4 binding geometry in BET bromodomain inhibitor programs—the 3-substituted isomer abolishes target engagement. The methyl ester electrophile enables nucleophilic acyl substitution under mild conditions without pre-activation, reducing step count versus the free carboxylic acid (CAS 933738-38-6). Verify regioisomeric identity via batch-specific QC to prevent scaffold mismatch.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B8046994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(benzo[d]isoxazol-5-yl)acetate
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC2=C(C=C1)ON=C2
InChIInChI=1S/C10H9NO3/c1-13-10(12)5-7-2-3-9-8(4-7)6-11-14-9/h2-4,6H,5H2,1H3
InChIKeyZFOQRBLYFJZAIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(benzo[d]isoxazol-5-yl)acetate: A Strategic 5‑Substituted Benzoisoxazole Scaffold for Targeted Medicinal Chemistry and Advanced Intermediate Synthesis


Methyl 2-(benzo[d]isoxazol-5-yl)acetate (CAS 1956328‑13‑4) is a heterocyclic building block featuring a benzo[d]isoxazole core substituted at the 5‑position with an acetic acid methyl ester moiety (molecular formula C₁₀H₉NO₃, MW 191.18) . This specific regioisomeric configuration (5‑substituted versus the more common 3‑substituted benzoisoxazole) determines both its synthetic utility as an intermediate and its potential biological profile in drug discovery programs [1]. The compound is commercially available from multiple suppliers in purities ranging from 95% to ≥98%, with prices varying significantly—for example, the Fluorochem catalog (via CymitQuimica) lists 250 mg at £855.00 (approx. $3,420/g), while other vendors offer more competitive pricing—making vendor selection a critical procurement decision .

Methyl 2-(benzo[d]isoxazol-5-yl)acetate: Why Regioisomer‑Generic Substitution Jeopardizes Synthetic Outcomes and Biological Relevance


The position of the acetic acid methyl ester substituent on the benzo[d]isoxazole ring system fundamentally alters the compound's physicochemical properties, synthetic reactivity, and target engagement profile. The 5‑substituted regioisomer (Methyl 2-(benzo[d]isoxazol-5-yl)acetate, CAS 1956328‑13‑4) cannot be treated as interchangeable with its 3‑substituted positional isomer (Methyl 2-(1,2‑benzisoxazol‑3‑yl)acetate, CAS 59899‑89‑7) or the heteroatom‑exchanged benzo[d]oxazole analog (Methyl 2-(benzo[d]oxazol‑5‑yl)acetate, CAS 97479‑79‑3) . Even the corresponding carboxylic acid (2‑(benzo[d]isoxazol‑5‑yl)acetic acid, CAS 933738‑38‑6) cannot substitute for the methyl ester in reactions requiring the ester electrophile or in applications where the ester prodrug strategy is intended . BET bromodomain inhibitor SAR studies have demonstrated that the 5‑position of the benzo[d]isoxazole ring constitutes a critical vector for achieving selectivity against other bromodomain family members, and substituting the 3‑position regioisomer in these scaffolds results in complete loss of BRD4 binding affinity [1].

Methyl 2-(benzo[d]isoxazol-5-yl)acetate: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Regioisomeric Substitution at the 5‑Position Enables BRD4 Bromodomain Engagement, in Contrast to the Inactive 3‑Position Isomer

The 5‑substituted benzo[d]isoxazole scaffold serves as a critical pharmacophoric element for achieving potent BRD4 bromodomain inhibition in BET inhibitor development. Cocrystal structures of benzo[d]isoxazole‑containing inhibitors in complex with BRD4(1) have demonstrated that the 5‑position substituent makes key hydrophobic contacts within the acetyl‑lysine binding pocket that are sterically inaccessible to 3‑position analogs [1]. In a systematic SAR study of benzo[d]isoxazole derivatives, compounds bearing the 5‑substitution pattern exhibited potent BRD4 binding and subsequent downregulation of c‑MYC and androgen receptor (AR) target genes in prostate cancer cell lines, whereas the 3‑substituted regioisomer Methyl 2-(1,2‑benzisoxazol‑3‑yl)acetate lacks any reported BET inhibitory activity [1].

BET bromodomain inhibition Prostate cancer Structure-activity relationship

Methyl Ester Provides Synthetic Versatility Unavailable from the Free Carboxylic Acid Form

Methyl 2-(benzo[d]isoxazol-5-yl)acetate (CAS 1956328‑13‑4) contains a methyl ester functional group that enables a distinct set of synthetic transformations not accessible with the corresponding free acid 2‑(benzo[d]isoxazol‑5‑yl)acetic acid (CAS 933738‑38‑6) . The ester serves as an electrophile in nucleophilic acyl substitution reactions (e.g., amidation, hydrazinolysis) under mild conditions without requiring prior carboxylate activation . Additionally, the methyl ester can function as a prodrug moiety in biological studies, where esterase‑mediated hydrolysis releases the active carboxylic acid in vivo—a strategy not possible with the pre‑hydrolyzed acid form [1].

Ester electrophile Synthetic intermediate Prodrug strategy

Distinct Physicochemical Profile Relative to the 3‑Position Regioisomer Impacts Chromatographic Behavior and Formulation

The regioisomeric substitution pattern (5‑position vs. 3‑position) alters the compound's electronic distribution and steric environment, resulting in measurably different physicochemical properties. While both Methyl 2-(benzo[d]isoxazol-5-yl)acetate (CAS 1956328‑13‑4) and Methyl 2-(1,2‑benzisoxazol‑3‑yl)acetate (CAS 59899‑89‑7) share identical molecular formulas (C₁₀H₉NO₃) and molecular weights (191.18), their distinct substitution patterns yield different retention times on reverse‑phase HPLC and divergent solubility profiles in aqueous and organic solvent systems . This difference necessitates compound‑specific analytical method development and precludes simple chromatographic method transfer between regioisomers .

Chromatographic retention LogP prediction Purification

Vendor Purity Specifications Range from 95% to ≥98%, with Significant Price Variability Impacting Procurement Economics

Commercial availability of Methyl 2-(benzo[d]isoxazol-5-yl)acetate spans multiple vendors with differing purity specifications and pricing structures. AK Scientific offers the compound at 95% minimum purity (Catalog 2022DP) ; Bidepharm provides 97% purity with batch‑specific QC data (NMR, HPLC, GC) ; and MolCore supplies material with NLT 98% purity under ISO‑certified quality systems . Pricing differentials are substantial: Fluorochem (via CymitQuimica) lists 250 mg at £855.00 (approximately $3,420/g based on the smallest package), while alternative vendors offer more competitive rates for larger quantities . This price‑purity landscape necessitates strategic vendor selection based on the end‑use application's purity requirements.

Purity specification Procurement economics Vendor comparison

Benzo[d]isoxazole Core Confers Pharmacological Relevance Distinct from Benzo[d]oxazole Heteroatom Exchange

The nitrogen‑oxygen arrangement in the benzo[d]isoxazole ring system (isoxazole: N‑O heteroatom adjacency) versus the benzo[d]oxazole system (oxazole: O and N separated by a carbon) produces distinct electronic properties and hydrogen‑bonding capabilities. Benzo[d]isoxazole‑containing compounds have been structurally validated as potent BET bromodomain inhibitors through cocrystal structures with BRD4(1), demonstrating that the isoxazole nitrogen participates in key water‑mediated hydrogen‑bond networks within the acetyl‑lysine binding pocket [1]. The benzo[d]oxazole analog Methyl 2-(benzo[d]oxazol‑5-yl)acetate (CAS 97479‑79‑3) has been primarily explored as a COX‑2 inhibitor scaffold in anti‑inflammatory drug discovery [2]. Preliminary studies suggest that methyl 2-(benzo[d]isoxazol-5-yl)acetate itself may inhibit cyclooxygenase‑2 (COX‑2) and reduce prostaglandin E₂ synthesis in murine macrophages, though quantitative IC₅₀ data remain unpublished .

Heterocyclic scaffold BET inhibitor COX-2 inhibition

Methyl 2-(benzo[d]isoxazol-5-yl)acetate: Evidence‑Driven Application Scenarios for Strategic Procurement


Medicinal Chemistry: BET Bromodomain Inhibitor Lead Optimization

Methyl 2-(benzo[d]isoxazol-5-yl)acetate serves as a key synthetic intermediate for constructing benzo[d]isoxazole‑based BET bromodomain inhibitors. As demonstrated in the SAR studies by Zhang et al., the 5‑substituted benzo[d]isoxazole scaffold enables potent BRD4 binding through specific hydrophobic contacts within the acetyl‑lysine recognition pocket [1]. Procurement of the 5‑position regioisomer is essential for maintaining this productive binding geometry; substitution with the 3‑position isomer would abolish BRD4 engagement and invalidate the SAR trajectory [1]. This application is most relevant for oncology drug discovery programs targeting castration‑resistant prostate cancer (CRPC) and other BET‑dependent malignancies.

Synthetic Methodology: Ester Electrophile for Amide and Hydrazide Library Synthesis

The methyl ester functionality of Methyl 2-(benzo[d]isoxazol-5-yl)acetate provides a reactive electrophilic center for nucleophilic acyl substitution reactions under mild conditions, enabling the generation of diverse amide and hydrazide libraries without requiring separate carboxylate activation steps [1]. This synthetic advantage reduces step count and improves overall process efficiency relative to routes starting from the free carboxylic acid 2‑(benzo[d]isoxazol‑5‑yl)acetic acid (CAS 933738‑38‑6), which would necessitate pre‑activation with reagents such as CDI or DCC [1]. The ester form is particularly well‑suited for parallel synthesis and medicinal chemistry library production where operational simplicity is prioritized.

Analytical Method Development: Regioisomer‑Specific Purity Assessment

The distinct physicochemical profile of Methyl 2-(benzo[d]isoxazol-5-yl)acetate relative to its 3‑position regioisomer mandates compound‑specific analytical method development [1]. Reverse‑phase HPLC methods developed for Methyl 2-(1,2‑benzisoxazol‑3‑yl)acetate (CAS 59899‑89‑7) are not directly transferable due to differing retention behavior [1]. Procuring authenticated reference material of the 5‑substituted compound (with batch‑specific QC data such as that provided by Bidepharm or MolCore) enables robust method validation for purity assessment, impurity profiling, and stability monitoring in pharmaceutical development workflows .

COX‑2 Inhibitor Exploratory Research: Preliminary Anti‑Inflammatory Activity

Preliminary studies indicate that methyl 2-(benzo[d]isoxazol-5-yl)acetate exhibits inhibitory activity against cyclooxygenase‑2 (COX‑2) and reduces prostaglandin E₂ synthesis in murine macrophage models [1]. While quantitative IC₅₀ data are not yet published in the peer‑reviewed literature, this preliminary finding suggests potential utility as a starting point for anti‑inflammatory drug discovery programs. The benzo[d]isoxazole core distinguishes this compound from structurally related benzo[d]oxazole‑based COX‑2 inhibitors, offering an alternative scaffold for exploring SAR around the heterocyclic ring system . This application scenario is most appropriate for early‑stage exploratory research where scaffold novelty is valued.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(benzo[d]isoxazol-5-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.